molecular formula C14H21NO B311265 N-(2-methylpropyl)-4-phenylbutanamide

N-(2-methylpropyl)-4-phenylbutanamide

Cat. No.: B311265
M. Wt: 219.32 g/mol
InChI Key: ULEYXYSLGQRTRI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone with a phenyl group at the 4-position and a 2-methylpropyl (isobutyl) group as the N-substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2-methylpropyl)-4-phenylbutanamide

InChI

InChI=1S/C14H21NO/c1-12(2)11-15-14(16)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16)

InChI Key

ULEYXYSLGQRTRI-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CCCC1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs to N-(2-methylpropyl)-4-phenylbutanamide, emphasizing substituent effects and hypothesized properties.

Substituent Variations in Amide Derivatives

Compound A : 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide
  • Structure: Features a phenoxy group substituted with bulky tert-pentyl groups and a chloro-nitro phenyl N-substituent.
  • Key Differences: Phenoxy vs. Phenyl: The phenoxy group in Compound A introduces oxygen, increasing polarity compared to the phenyl group in the target compound. Electron-Withdrawing Groups: The 4-chloro-3-nitrophenyl substituent in Compound A may enhance electrophilicity and reactivity, unlike the unsubstituted phenyl in the target.
  • Hypothesized Impact: Compound A’s nitro and chloro groups could improve binding to electron-rich biological targets (e.g., enzymes) but reduce metabolic stability.
Compound B : Ispinesib Mesylate (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide monomethanesulfonate)
  • Structure : A benzamide derivative with a 2-methylpropyl group and a complex quinazolinyl moiety.
  • Key Differences: Benzamide vs. Butanamide Backbone: The shorter benzamide chain in Compound B may reduce conformational flexibility compared to the target’s butanamide. Charged Groups: The mesylate counterion and aminopropyl group introduce ionic character, enhancing water solubility relative to the target compound.
  • Hypothesized Impact :
    • The 2-methylpropyl group in both compounds may contribute to similar lipophilicity, but Compound B’s charged groups likely improve bioavailability.
    • Compound B’s antiepileptic activity (as a kinesin inhibitor) suggests that the target compound’s phenyl and isobutyl groups could be optimized for CNS-targeting applications.

Naming Conventions and Structural Trends

  • Isobutyl Group : The 2-methylpropyl substituent is a recurring feature in compounds like isocarbamid (N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide) . This group balances lipophilicity and steric effects, making it favorable for optimizing drug-like properties.

Data Table: Structural and Hypothesized Properties

Compound Molecular Formula Key Substituents Hypothesized Properties
This compound C₁₄H₂₁NO Phenyl, 2-methylpropyl Moderate lipophilicity; potential CNS activity
Compound A C₂₈H₃₈ClN₂O₄ Phenoxy (tert-pentyl), 4-Cl-3-NO₂-Ph High reactivity; steric hindrance
Compound B C₃₁H₃₇ClN₄O₅S Benzamide, quinazolinyl, mesylate Enhanced solubility; antiepileptic

Research Implications and Limitations

  • Data Gaps: Direct pharmacological or physicochemical data for this compound are scarce in the reviewed literature.
  • Synthetic Challenges : The tert-pentyl and nitro groups in Compound A highlight difficulties in synthesizing sterically hindered amides, which may guide synthetic routes for the target compound.
  • Nomenclature Clarity: The use of “iso-” prefixes (e.g., isobutyl) aligns with IUPAC conventions , ensuring unambiguous communication in research.

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